Coomassie Brilliant Blue R-250

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

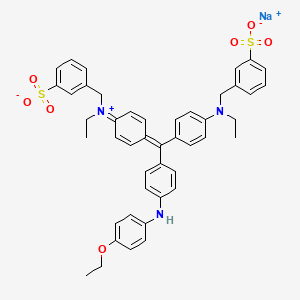

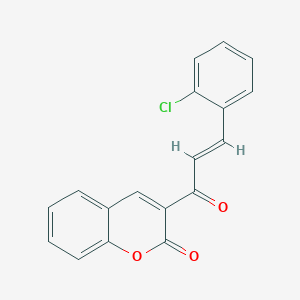

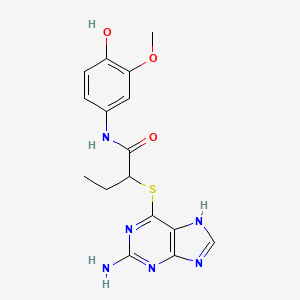

Coomassie Brilliant Blue R-250 is a synthetic dye belonging to the triphenylmethane family. It is widely used in biochemistry for staining proteins in gel electrophoresis and other analytical techniques. The dye is known for its ability to bind to proteins, allowing for their visualization and quantification. This compound is characterized by its reddish-blue color, which distinguishes it from its greenish-blue counterpart, Coomassie Brilliant Blue G-250 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Coomassie Brilliant Blue R-250 is synthesized through a series of chemical reactions involving triphenylmethane derivativesThe reaction conditions often include the use of strong acids and controlled temperatures to ensure the proper formation of the dye .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized conditions for scalability. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified and formulated into a usable dye for various applications .

Chemical Reactions Analysis

Types of Reactions: Coomassie Brilliant Blue R-250 primarily undergoes non-covalent interactions rather than traditional chemical reactions like oxidation or reduction. The dye binds to proteins through ionic interactions between its sulfonic acid groups and the positive amine groups in proteins. Additionally, van der Waals forces play a role in stabilizing the dye-protein complex .

Common Reagents and Conditions: The dye is typically used in acidic conditions, which enhance its binding affinity to proteins. Common reagents include methanol, acetic acid, and water, which are used to prepare staining solutions. The dye-protein complex formation is facilitated by the acidic environment, leading to a color change from reddish-brown to bright blue .

Major Products Formed: The primary product formed from the interaction of this compound with proteins is the dye-protein complex. This complex is stable and can be visualized on gels or membranes, allowing for the detection and quantification of proteins .

Scientific Research Applications

Coomassie Brilliant Blue R-250 has a wide range of applications in scientific research:

Chemistry: The dye is used in various analytical techniques to detect and quantify proteins in complex mixtures.

Biology: It is extensively used in gel electrophoresis to stain proteins, making it easier to study their molecular weight and purity.

Medicine: this compound is used in diagnostic assays to detect specific proteins associated with diseases.

Industry: The dye is employed in quality control processes to ensure the consistency and purity of protein products

Mechanism of Action

Coomassie Brilliant Blue R-250 is often compared with Coomassie Brilliant Blue G-250. Both dyes are structurally similar, with the primary difference being the presence of two additional methyl groups in G-250. This structural variation results in a slight difference in color, with R-250 having a reddish tint and G-250 having a greenish tint .

Comparison with Similar Compounds

Coomassie Brilliant Blue G-250: Differentiated by two additional methyl groups and a greenish tint.

Brilliant Blue R: Another triphenylmethane dye with similar staining properties.

Acid Blue 83: A related dye used in similar applications.

Coomassie Brilliant Blue R-250 remains a vital tool in protein research, offering reliable and sensitive detection of proteins across various scientific disciplines.

Properties

Molecular Formula |

C45H44N3NaO7S2 |

|---|---|

Molecular Weight |

826.0 g/mol |

IUPAC Name |

sodium;3-[[4-[[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C45H45N3O7S2.Na/c1-4-47(31-33-9-7-11-43(29-33)56(49,50)51)40-23-15-36(16-24-40)45(35-13-19-38(20-14-35)46-39-21-27-42(28-22-39)55-6-3)37-17-25-41(26-18-37)48(5-2)32-34-10-8-12-44(30-34)57(52,53)54;/h7-30H,4-6,31-32H2,1-3H3,(H2,49,50,51,52,53,54);/q;+1/p-1 |

InChI Key |

NKLPQNGYXWVELD-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-fluoro-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one](/img/structure/B10830430.png)

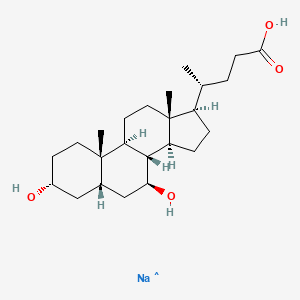

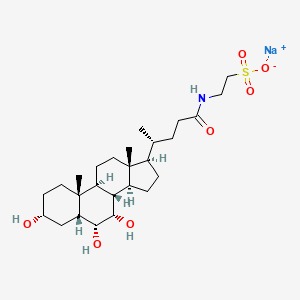

![(1R,2S,4R,6R,7R,11R,14S)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde](/img/structure/B10830462.png)

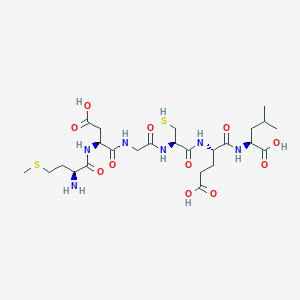

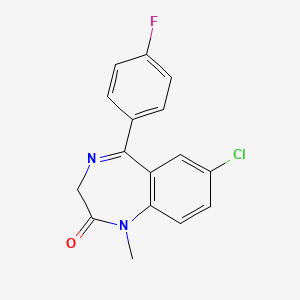

![[(2R,5R,6R,9R,10R,13S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate](/img/structure/B10830484.png)